molecular formula C21H27NO6 B12192432 4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

Cat. No.: B12192432
M. Wt: 389.4 g/mol
InChI Key: BHVWMZNPAKIUCW-UHFFFAOYSA-N
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Description

The compound 4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate (hereafter referred to as the "target compound") is a coumarin-derived ester featuring a 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) moiety linked via an ester bond to a 6-[(tert-butoxycarbonyl)amino]hexanoate chain.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C21H27NO6/c1-14-12-19(24)27-17-13-15(9-10-16(14)17)26-18(23)8-6-5-7-11-22-20(25)28-21(2,3)4/h9-10,12-13H,5-8,11H2,1-4H3,(H,22,25)

InChI Key

BHVWMZNPAKIUCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps. One common synthetic route starts with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate through an O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with benzenesulfonyl chloride mediated by triethylamine in dichloromethane at ambient temperature . The resulting intermediate is then reacted with 6-[(tert-butoxycarbonyl)amino]hexanoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the coumarin moiety, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various organic halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the coumarin moiety, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory and anticancer activities are likely due to its ability to interfere with key signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared below with analogs that share structural motifs, such as the coumarin core, ester linkages, or Boc-protected aminohexanoate chains. Key differences in substituents, chain length, and biological activity are highlighted.

Coumarin Core Modifications

a) 6-Chloro-3,4-Dimethyl-2-Oxo-2H-Chromen-7-Yl 6-[(Tert-Butoxycarbonyl)Amino]Hexanoate (CAS 843621-28-3)
  • Structural Differences : The coumarin ring is substituted with chlorine at position 6 and methyl groups at positions 3 and 4.
  • No biological data is available for direct comparison .
b) 2-Amino-N-(4-Methyl-2-Oxo-2H-Chromen-7-Yl)Acetamide Hydrobromide (CAS 113728-13-5)
  • Structural Differences: Replaces the ester-linked hexanoate chain with an acetamide group and lacks the Boc protection.
  • Impact : The absence of the Boc group simplifies deprotection but reduces stability under acidic conditions. The acetamide group may alter binding affinity to targets like MMP9 .

Hexanoate Chain Variations

a) Benzyl 6-[(Tert-Butoxycarbonyl)Amino]Hexanoate
  • Structural Differences : Substitutes the coumarin moiety with a benzyl ester.
  • Impact : The benzyl group increases aromaticity, which could enhance π-π stacking interactions in biological systems. This compound is primarily used as an intermediate in peptide synthesis .
b) (S)-2,5-Dioxopyrrolidin-1-Yl 2-((((9H-Fluoren-9-Yl)Methoxy)Carbonyl)Amino)-6-[(Tert-Butoxycarbonyl)Amino]Hexanoate (CAS 132307-50-7)
  • Structural Differences: Features dual protection (Fmoc and Boc) on the aminohexanoate chain and a dioxopyrrolidinyl activating group.
  • Impact : Dual protection allows orthogonal deprotection strategies, making it useful in solid-phase peptide synthesis. However, the added complexity reduces yield compared to single-Boc derivatives .

Functional Group Replacements

a) 1,2-Dithiolan-4-Yl 6-[(Tert-Butoxycarbonyl)Amino]Hexanoate
  • Structural Differences : Replaces the coumarin ester with a dithiolane ring.
  • Impact : The dithiolane group introduces redox-sensitive properties, enabling applications in prodrug design. Stability under physiological conditions may differ significantly from the target compound .

Comparative Data Table

Compound Name Coumarin Substituents Chain Structure Key Functional Groups Biological Activity (If Known) Reference
Target Compound 4-Methyl 6-[(Boc)amino]hexanoate ester Boc-protected amine, ester MMP9 inhibition
6-Chloro-3,4-dimethyl analog (CAS 843621-28-3) 6-Cl, 3-Me, 4-Me 6-[(Boc)amino]hexanoate ester Boc-protected amine, ester Not reported
Benzyl 6-[(Boc)amino]hexanoate None (benzyl ester) 6-[(Boc)amino]hexanoate ester Boc-protected amine, benzyl Intermediate in synthesis
(S)-2,5-Dioxopyrrolidin-1-yl dual-protected analog (CAS 132307-50-7) None Dual Fmoc/Boc protection Fmoc, Boc, dioxopyrrolidinyl Peptide synthesis

Research Findings and Key Observations

Synthetic Yields : The target compound is synthesized in moderate yields (73–98%) via standard esterification and Boc-protection protocols . Analogs with additional substituents (e.g., chlorine in CAS 843621-28-3) may require more complex purification steps.

Stability : The Boc group confers stability during synthesis but is labile under acidic conditions. Compounds like the Fmoc/Boc dual-protected analog offer controlled deprotection but are less cost-effective.

Biological Activity : Only the target compound has demonstrated MMP9 inhibition . Analogs with bulky substituents (e.g., 3,4-dimethyl) may exhibit altered binding kinetics due to steric effects.

Biological Activity

4-Methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can be represented as follows:

C19H25NO5\text{C}_{19}\text{H}_{25}\text{N}\text{O}_{5}

This compound features a coumarin backbone with a tert-butoxycarbonyl (Boc) amino hexanoate side chain, which is instrumental in modulating its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives. For instance, compounds similar to 4-methyl-2-oxo-2H-chromen-7-yl derivatives exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values of related compounds against MCF-7 breast cancer cells:

CompoundIC50 (µM)
4-Methyl-2-oxo-2H-chromen-7-yl acetate0.47
4-Chlorobenzoate derivative9.54
Other coumarin derivatives16.1

These findings suggest that the presence of specific substituents on the coumarin nucleus can enhance anticancer activity, making it a promising scaffold for drug development.

The anticancer effects of coumarins are often attributed to their ability to induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with various signaling pathways. The proposed mechanisms include:

  • Inhibition of Topoisomerases : Coumarins can inhibit topoisomerase II, leading to DNA damage and consequent apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some coumarins induce oxidative stress in cancer cells, promoting cell death.
  • Modulation of Cell Cycle : They may arrest the cell cycle at specific phases, thereby inhibiting cancer cell growth.

Antimicrobial Activity

Coumarin derivatives have also been evaluated for their antimicrobial properties. Research shows that compounds like 4-methyl-2-oxo-2H-chromen derivatives exhibit activity against various bacterial strains. The following table summarizes antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that modifications in the coumarin structure can enhance antimicrobial potency.

Case Studies

  • Study on Anticancer Effects : A study published in Molecular Pharmacology demonstrated that a derivative of 4-methyl-2-oxo-2H-chromen showed selective cytotoxicity towards MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents .
  • Antimicrobial Evaluation : Another research article investigated the antimicrobial properties of various coumarin derivatives, including those related to our compound. The study found that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

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